molecular formula C19H19N5O4 B2488828 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide CAS No. 1334375-75-5

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2488828
CAS No.: 1334375-75-5
M. Wt: 381.392
InChI Key: UKRCSUADVDCTNF-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide is an organic compound characterized by its pyrimidine-based structure

Preparation Methods

  • Synthetic Routes: : The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide typically involves multi-step procedures starting from commercially available starting materials. Initial steps might include the preparation of intermediate compounds through nucleophilic substitution or condensation reactions, leading to the formation of the desired pyrimidine derivatives.

  • Industrial Production Methods: : Industrial preparation of this compound could leverage large-scale batch processes, optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Continuous flow synthesis might also be explored for efficiency and scalability.

Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation, potentially altering the functional groups attached to the pyrimidine ring, leading to the formation of hydroxylated or ketone derivatives.

  • Reduction: : Reduction reactions may involve the conversion of carbonyl groups to alcohols or the hydrogenation of double bonds within the structure.

  • Substitution: : Nucleophilic or electrophilic substitutions could modify substituents on the pyrimidine rings, influencing the compound's properties.

  • Common Reagents and Conditions: : Typical reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as Lewis acids.

Scientific Research Applications

  • Chemistry: : This compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.

  • Biology: : It might be used in biochemical assays to study enzyme interactions, particularly those involving pyrimidine metabolism.

  • Industry: : Industrially, it could be applied in the manufacture of advanced materials or specialty chemicals.

Mechanism of Action

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide likely exerts its effects through interactions with biological macromolecules. Its structure suggests the ability to form hydrogen bonds and participate in π-π interactions with target proteins or nucleic acids, influencing their function. Key molecular targets could include enzymes involved in nucleotide synthesis or repair pathways.

Comparison with Similar Compounds

  • Similar Compounds: : Examples include other pyrimidine derivatives such as 5-fluorouracil or uracil itself.

  • Uniqueness: : This compound's specific substituents and structure confer unique chemical properties, possibly enhancing its specificity and efficacy in its applications. Its dual pyrimidine moiety might offer synergistic effects not observed in simpler analogs.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c25-16(6-9-23-10-7-17(26)22-19(23)28)20-8-11-24-13-21-15(12-18(24)27)14-4-2-1-3-5-14/h1-5,7,10,12-13H,6,8-9,11H2,(H,20,25)(H,22,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRCSUADVDCTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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